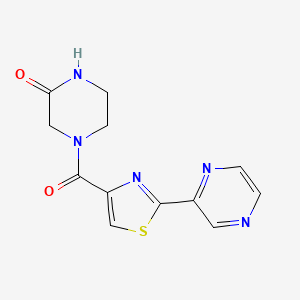

4-(2-(Pyrazin-2-yl)thiazole-4-carbonyl)piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to "4-(2-(Pyrazin-2-yl)thiazole-4-carbonyl)piperazin-2-one" often involves multi-step chemical reactions, starting with basic heterocyclic components. For example, the reactions of cyanothioacetamide derivatives with 2-hydrazinothiazol-4(5H)-one can lead to the formation of pyrano[2,3-d]thiazoles, which can be further reacted to synthesize a variety of heterocyclic derivatives, including thiazole and pyrazole compounds (Eldin, 1999). Additionally, piperazine has been used as a catalyst for synthesizing 2-amino-3-cyano-4H-pyrans derivatives, highlighting its reactivity and utility in complex organic syntheses (Yousefi et al., 2018).

Molecular Structure Analysis

Molecular structure investigations often involve advanced techniques such as X-ray crystallography, Hirshfeld, and DFT calculations. For instance, new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been synthesized and their molecular structures thoroughly investigated, providing insights into the intermolecular interactions and electronic properties of similar compounds (Shawish et al., 2021).

Chemical Reactions and Properties

Compounds with piperazine linkers, such as novel bis(pyrazole-benzofuran) hybrids, have been synthesized, exhibiting significant antibacterial activities. These syntheses demonstrate the chemical reactivity of piperazine-containing compounds and their potential as bioactive molecules (Mekky & Sanad, 2020). Additionally, the use of piperazine and thiazole compounds as catalysts for synthesizing diverse heterocyclic derivatives highlights the versatility of these compounds in chemical reactions (Khazaei et al., 2015).

Physical Properties Analysis

The physical properties of such compounds are closely related to their molecular structure, including polarity, solubility, and stability. These properties are essential for understanding the compound's behavior in different environments and potential applications in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity, biological activity, and interaction with other molecules, are critical for the application of these compounds in medicinal chemistry and other areas. For example, the synthesis and evaluation of thiazole and pyrazole derivatives for their antimicrobial activities reveal the significant potential of these compounds as therapeutic agents (Eldin, 1999); (Mekky & Sanad, 2020).

Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Research on pyrazole derivatives, including those related to the specified compound, has demonstrated their potential as photosynthetic electron transport inhibitors. These compounds have been evaluated for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, showing notable inhibitory properties. This activity suggests their utility in developing new herbicides that target photosynthetic electron transport chains, offering a pathway to controlling weed growth through specific biochemical interference (Vicentini et al., 2005).

Anticancer and Antiangiogenic Activities

Certain derivatives of thioxothiazolidin-4-one, which share structural features with the query compound, have been synthesized and evaluated for their anticancer and antiangiogenic effects. These studies have demonstrated the compounds' efficacy in reducing tumor volume and cell proliferation, as well as inhibiting tumor-induced angiogenesis in mouse models. Such findings indicate the potential of these derivatives for anticancer therapy, highlighting the importance of structural elements like the piperazine ring in modulating biological activity (Chandrappa et al., 2010).

Antimicrobial Activity

Novel s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties have been synthesized and their molecular structures investigated. These compounds were evaluated for their antimicrobial and antifungal activities, showing effectiveness against several microorganisms. The synthesis and structural analysis of these derivatives provide insights into the design of new antimicrobial agents, leveraging the molecular framework of the query compound for targeting microbial infections (Sharma et al., 2017).

Mycobacterium tuberculosis Inhibition

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB. These compounds were found to exhibit significant inhibitory activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, alongside demonstrating antituberculosis activity without being cytotoxic at tested concentrations. This research underscores the therapeutic potential of thiazole and piperazine-based compounds in treating tuberculosis, presenting a promising avenue for the development of new antitubercular drugs (Jeankumar et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s known that similar compounds interact with their targets and cause significant changes that lead to their anti-tubercular activity .

Biochemical Pathways

It’s known that similar compounds have significant activity against mycobacterium tuberculosis h37ra , suggesting they may affect the biochemical pathways related to the survival and replication of this bacterium.

Pharmacokinetics

Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells , suggesting they may have good bioavailability and low toxicity.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting they may have potent anti-tubercular effects.

Action Environment

It’s known that the stability and efficacy of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .

properties

IUPAC Name |

4-(2-pyrazin-2-yl-1,3-thiazole-4-carbonyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2S/c18-10-6-17(4-3-15-10)12(19)9-7-20-11(16-9)8-5-13-1-2-14-8/h1-2,5,7H,3-4,6H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWADVGAPTBAMIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2=CSC(=N2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2488413.png)

![1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride](/img/structure/B2488417.png)

![methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/no-structure.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2488426.png)

![1,7-diisopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2488432.png)